molecular formula C18H26N2O3 B2843735 tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate CAS No. 2138288-33-0

tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B2843735
CAS No.: 2138288-33-0
M. Wt: 318.417
InChI Key: VFOIMBYWNMLAAF-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate (molecular formula: C₁₈H₂₆N₂O₃, molecular weight: 318.42 g/mol, purity: 95%) is a synthetic indole derivative featuring a morpholine-substituted methyl group at the 3-position of the indoline scaffold, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position .

Properties

IUPAC Name

tert-butyl 3-(morpholin-3-ylmethyl)-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-13(10-14-12-22-9-8-19-14)15-6-4-5-7-16(15)20/h4-7,13-14,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOIMBYWNMLAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC3COCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its pharmacological properties, including antibacterial, antifungal, and cytotoxic activities.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process starting from indole derivatives. The key steps include:

  • Formation of the indole core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the morpholine moiety : This is accomplished via nucleophilic substitution reactions where morpholine is reacted with an appropriate electrophile.
  • Carboxylate formation : The tert-butyl ester group is introduced to enhance solubility and bioavailability.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that related indole derivatives have MIC values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action : These compounds may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways.

Antifungal Activity

The compound's antifungal properties have also been investigated:

  • Cytotoxicity against Candida albicans : Similar compounds have shown moderate antifungal activity with MIC values around 7.80 μg/mL .
  • Biofilm Inhibition : Some indole derivatives are reported to inhibit biofilm formation in fungal pathogens, which is crucial for treating chronic infections.

Cytotoxic Activity

Cytotoxicity studies reveal that this compound may have potential as an anticancer agent:

  • IC50 Values : Compounds in this class have demonstrated IC50 values in the micromolar range against various cancer cell lines .
  • Selectivity : Some studies suggest preferential cytotoxicity towards rapidly dividing tumor cells compared to normal cells, indicating a promising therapeutic index.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indole derivatives:

StudyCompoundMIC (μg/mL)Activity
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one0.98 (MRSA)Antibacterial
Indole derivative7.80 (C. albicans)Antifungal
Indole derivative<10 (various cancer lines)Cytotoxic

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analogs include:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Synthetic Features
tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate Bromo (C5) C₁₃H₁₆BrNO₂ 298.18 NaHCO₃-mediated coupling in THF/H₂O
tert-Butyl 3-acetyl-1H-indole-1-carboxylate Acetyl (C3) C₁₅H₁₇NO₃ 259.30 Nysted reagent/TiCl₄ in DCM
tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate Propenyl (C3) C₁₆H₁₉NO₂ 257.33 Petasis reagent in THF
  • Bromo (electron-withdrawing) and acetyl (electron-withdrawing via carbonyl) groups may reduce electron density on the indole ring, affecting reactivity in electrophilic substitutions. In contrast, the propenyl group (electron-donating via conjugation) could increase ring reactivity .

Spectroscopic Profiles

Key ¹³C NMR and ¹H NMR data comparisons:

  • tert-Butyl Group : All compounds show characteristic peaks for the Boc group:
    • Quaternary carbon (C-O) at ~80–85 ppm (¹³C NMR).
    • Methyl groups at ~27–30 ppm (¹³C NMR) .
  • Morpholinylmethyl Substituent : Expected signals include:
    • Morpholine ring carbons (δ 45–70 ppm in ¹³C NMR).
    • Methylenic protons (CH₂) adjacent to nitrogen at ~2.5–3.5 ppm (¹H NMR) .
  • Bromo Substituent : Deshields adjacent aromatic protons, shifting ¹H NMR signals downfield (e.g., C5-H at ~7.5 ppm ) .

Physicochemical Properties

  • Purity : The target compound and its analogs are typically isolated in ≥95% purity via column chromatography or recrystallization .
  • Solubility: The morpholinylmethyl group may improve aqueous solubility compared to bromo or propenyl derivatives. Hydrochloride salt formation (noted in ) further enhances solubility for pharmaceutical applications .

Research Implications and Limitations

While structural and synthetic comparisons are well-supported by the evidence, pharmacological or kinetic data (e.g., enzyme inhibition, metabolic stability) are absent. Methodological approaches from atmospheric chemistry () highlight the importance of extrapolating data from analogs when direct studies are lacking. Further crystallographic studies using SHELXL () could resolve conformational details of the morpholinylmethyl substituent.

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